Letaxaban

Descripción general

Descripción

Letaxabán es una molécula pequeña que se ha investigado por su posible uso como anticoagulante. Es un inhibidor directo del factor Xa, una enzima que juega un papel crucial en la cascada de coagulación. Letaxabán se ha estudiado para el tratamiento y la prevención de la tromboembolia venosa y el síndrome coronario agudo .

Análisis De Reacciones Químicas

Letaxabán se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Letaxaban is utilized in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion within biological systems. Understanding these parameters is crucial for determining optimal dosing regimens and predicting drug interactions.

- Absorption : Studies indicate that this compound achieves peak plasma concentrations within 1-3 hours after oral administration.

- Distribution : The volume of distribution is significant, suggesting extensive tissue binding.

- Metabolism : this compound is primarily metabolized by the liver, involving cytochrome P450 enzymes.

- Excretion : Renal excretion plays a role in the elimination of the drug, necessitating caution in patients with renal impairment.

Pharmacodynamic Studies

Pharmacodynamic studies focus on the mechanism of action of this compound, which involves the inhibition of factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.

- Mechanism : By binding to the active site of factor Xa, this compound effectively decreases thrombin generation and platelet activation.

- Clinical Relevance : This mechanism is critical for preventing thromboembolic events in high-risk populations.

Drug Development

This compound has been pivotal in drug development efforts aimed at enhancing anticoagulant therapy. Its research contributes to understanding structure-activity relationships among factor Xa inhibitors, informing the design of new anticoagulants with improved efficacy and safety profiles.

- Comparative Studies : Trials comparing this compound with other direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban reveal varying efficacy and safety outcomes.

- Dosing Regimens : Research indicates that dosing regimens (once daily vs. twice daily) can affect therapeutic outcomes without significant differences in major bleeding events.

Clinical Trials and Case Studies

This compound has been evaluated through several clinical trials, providing insights into its safety and efficacy across various patient populations.

AXIOM-ACS Trial

This Phase II trial investigated the use of this compound in patients following acute coronary syndromes (ACS). The trial included multiple stages with escalating doses:

- Participants : 2,753 patients were enrolled.

- Dosing Regimens : Patients received this compound at doses ranging from 10 mg to 160 mg daily.

- Outcomes : While there was no significant increase in TIMI major bleeding events compared to placebo, a dose-dependent increase in bleeding incidence was noted .

Orthopedic Surgery Study

A Phase II study assessed this compound for preventing venous thromboembolism post-total knee replacement:

- Dosing : Patients received either 40 mg or 80 mg once daily or higher doses twice daily.

- Efficacy : There was a non-significant trend towards reduced primary efficacy endpoints (deep vein thrombosis or pulmonary embolism) compared to standard enoxaparin treatment .

Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

| Study Name | Population | Dosing Regimen | Primary Endpoint | Results |

|---|---|---|---|---|

| AXIOM-ACS | Patients post-ACS | 10 mg - 160 mg daily | TIMI major bleeding incidence | No significant increase compared to placebo |

| Orthopedic Study | Total knee replacement | 40 mg or 80 mg once/twice daily | Venous thromboembolism prevention | Non-significant trend towards reduction |

Mecanismo De Acción

Letaxabán ejerce sus efectos inhibiendo directamente el factor Xa, una enzima que convierte la protrombina en trombina en la cascada de coagulación. Al inhibir el factor Xa, Letaxabán previene la formación de trombina y, posteriormente, la formación de coágulos de fibrina entrecruzados . Esta inhibición reduce el riesgo de eventos trombóticos en pacientes con afecciones como la tromboembolia venosa y el síndrome coronario agudo.

Comparación Con Compuestos Similares

Letaxabán pertenece a la clase de inhibidores directos del factor Xa, que también incluye compuestos como:

- Apixabán

- Rivaroxabán

- Darexaban

- Eribaxaban

En comparación con estos compuestos, Letaxabán es único en su estructura molecular específica y sus propiedades farmacocinéticas. se suspendió debido a resultados menos favorables en los ensayos clínicos .

Métodos De Preparación

La síntesis de Letaxabán implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes. Una de las rutas sintéticas incluye la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido, lo que da como resultado una concentración de 40 mg/mL . Los métodos detallados de producción industrial no están fácilmente disponibles en el dominio público.

Actividad Biológica

Letaxaban, also known as TAK-442, is a novel oral anticoagulant that selectively inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound is part of the emerging class of direct FXa inhibitors, which includes other agents like rivaroxaban and apixaban. Understanding the biological activity of this compound involves examining its pharmacological properties, structure-activity relationships, and clinical implications.

This compound functions by directly inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This inhibition disrupts the coagulation pathway, reducing thrombus formation. The selectivity for FXa over other serine proteases is crucial for minimizing bleeding risks associated with anticoagulant therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Studies have shown that modifications to specific moieties can enhance its potency and selectivity. For instance, the introduction of a tetrahydrothiazolo group significantly improved its inhibitory activity against FXa. The compound's lipophilicity and basicity also play critical roles in its absorption and efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : It is better absorbed due to its neutral form at physiological pH.

- Distribution : The compound demonstrates significant plasma protein binding, which can influence its bioavailability.

- Metabolism : this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a portion of its elimination, necessitating caution in patients with renal impairment .

Clinical Studies and Efficacy

Clinical trials have evaluated this compound's efficacy in various settings. Notably, it has been studied in patients with nonvalvular atrial fibrillation and those undergoing orthopedic surgery. Results indicate that this compound effectively reduces the incidence of venous thromboembolism (VTE) with an acceptable safety profile .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Population | Outcome Measures | Results Summary |

|---|---|---|---|

| Phase II Trial | Patients with nonvalvular AF | Rate of stroke and systemic embolism | Reduced incidence compared to placebo |

| Phase II Trial | Post-operative orthopedic patients | VTE incidence | Significant reduction in VTE rates |

| Safety Study | Healthy volunteers | Adverse events | Similar safety profile to other FXa inhibitors |

Case Study 1: Atrial Fibrillation

A clinical study involving this compound in patients with atrial fibrillation showed a significant reduction in stroke risk compared to traditional anticoagulants like warfarin. Patients reported fewer bleeding complications, highlighting this compound's potential as a safer alternative.

Case Study 2: Orthopedic Surgery

In a cohort of patients undergoing hip or knee replacement surgery, this compound demonstrated superior efficacy in preventing postoperative VTE compared to enoxaparin, another standard anticoagulant. The study noted a favorable bleeding profile, reinforcing the drug's clinical utility .

Propiedades

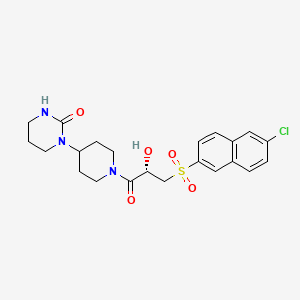

IUPAC Name |

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHAEMCVKDPMKO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870262-90-1 | |

| Record name | Letaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.